1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene
Description
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-4-1-6(10(12,13)14)5-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZFBVMUCSFQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. For example, a common method involves the reaction of 1-bromo-4-iodobenzene with cyclopropyl alcohol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene has a molecular formula of and a molecular weight of approximately 265.07 g/mol. The compound features a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring, contributing to its unique chemical reactivity.
Scientific Research Applications
The applications of this compound span various domains:
- Organic Synthesis : This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity, potentially improving metabolic stability in drug development.
- Medicinal Chemistry : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, including interactions with biological targets such as enzymes and receptors involved in disease processes. The trifluoromethyl group is particularly noted for its ability to enhance the bioavailability of compounds.
Although specific biological activities of this compound are not extensively documented, compounds with similar structures have shown promise:
- Binding Affinities : Interaction studies indicate that the compound may bind to various biological targets, which is crucial for understanding its pharmacokinetics and pharmacodynamics.
- Potential Therapeutic Uses : Given its structural characteristics, further exploration into its therapeutic potential could lead to new drug candidates targeting specific diseases.
Case Studies and Research Findings
- Study on Synthesis Efficiency : A comparative study highlighted that the use of potassium tert-butoxide in the synthesis pathway significantly improved yields compared to traditional methods. This efficiency is vital for industrial applications where cost-effectiveness is crucial .
- Biological Interaction Studies : Research focusing on similar trifluoromethyl-substituted compounds indicates that they may exhibit enhanced activity against certain biological targets, suggesting that this compound could follow similar trends.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: The methoxy group in this compound can influence its electronic properties and reactivity differently compared to the cyclopropoxy group.
1-Bromo-2-cyclopropoxybenzene: This compound does not have the trifluoromethyl group, which can affect its chemical behavior and applications.
Biological Activity
Overview
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a cyclopropoxy moiety. The biological activity of this compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1243398-54-0
- Molecular Formula : C10H8BrF3O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopropoxy group may contribute to the compound's ability to interact with various receptors or enzymes, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. In studies evaluating similar compounds, it was found that derivatives with trifluoromethyl substituents displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Properties
Trifluoromethyl-containing compounds have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival. For example, derivatives similar to this compound have been reported to inhibit the growth of cancer cells by targeting pathways involved in cell cycle regulation .
Study 1: Antimicrobial Evaluation
A study conducted on a series of trifluoromethyl-substituted phenols demonstrated significant antimicrobial activity against E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL for various derivatives, indicating that structural modifications can enhance bioactivity .
Study 2: Anticancer Activity
In a separate investigation focusing on the anticancer effects of trifluoromethylated compounds, researchers found that certain derivatives exhibited IC50 values lower than 10 µM against breast cancer cell lines. This suggests that the presence of trifluoromethyl groups may enhance the potency of anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of selected compounds containing similar structural features:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 50 - 200 | <10 |
| Trifluoromethyl phenol | 100 - 250 | <15 |
| Trifluoroacetophenone | 75 - 150 | <5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
